Zopiclone

Descripción general

Descripción

Zopiclone is a non-benzodiazepine hypnotic agent classified as a cyclopyrrolone derivative, first introduced in the 1980s for the short-term treatment of insomnia . It acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABAₐ) receptors, enhancing inhibitory neurotransmission. Despite its distinct chemical structure, this compound shares pharmacological properties with benzodiazepines, including sedative, anxiolytic, and muscle-relaxant effects . The standard adult dose is 7.5 mg, administered orally, and it is metabolized primarily by cytochrome P450 (CYP) 3A4 and 2C8 into active metabolites, N-oxide this compound and N-desmethyl this compound .

Métodos De Preparación

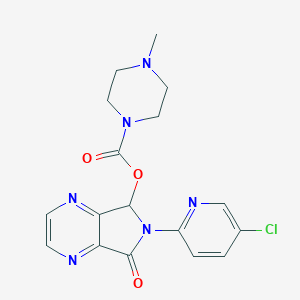

Rutas Sintéticas y Condiciones de Reacción: La preparación de zopiclona implica la reacción de 6-(5-cloro-2-piridil)-5-hidroxi-7-oxo-5,6-dihidropirrolo[3,4-b]pirazina con 1-cloroformil-4-metilpiperazina clorhidrato en un solvente orgánico anhidro bajo condiciones alcalinas. Se utiliza un catalizador específico, como la 4-sustituyente piridina, para facilitar la reacción, dando como resultado una alta pureza y rendimiento .

Métodos de Producción Industrial: En entornos industriales, la zopiclona se prepara disolviéndola en una solución ácida que contiene un acidulante para obtener una solución ácida que contiene medicamentos. Esta solución se mezcla luego con un basificador y excipientes, seguido de granulación húmeda. Este método garantiza excelentes características de disolución, estabilidad y uniformidad del contenido .

Análisis De Reacciones Químicas

Tipos de Reacciones: Zopiclona experimenta diversas reacciones químicas, que incluyen:

Oxidación: Zopiclona se metaboliza en el hígado a través de la oxidación, lo que da como resultado la formación de un derivado N-óxido.

Desmetilacion: Esta reacción conduce a la formación de un metabolito N-desmetil.

Descarboxilacion: Esta es la vía metabólica principal, que convierte la zopiclona en metabolitos inactivos.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Desmetilacion: Esta reacción generalmente requiere condiciones ácidas o básicas.

Descarboxilacion: Esta reacción ocurre bajo condiciones fisiológicas en el hígado.

Productos Principales:

Derivado N-óxido: Metabolito débilmente activo.

Metabolito N-desmetil: Metabolito inactivo.

Aplicaciones Científicas De Investigación

Zopiclona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de referencia en química analítica para el desarrollo de métodos de detección.

Biología: Se estudia por sus efectos en los sistemas neurotransmisores y la modulación de los receptores.

Medicina: Se investiga ampliamente por sus efectos terapéuticos en el tratamiento del insomnio y sus propiedades farmacocinéticas.

Industria: Se utiliza en el desarrollo de formulaciones farmacéuticas y procesos de control de calidad

Mecanismo De Acción

Zopiclona ejerce sus efectos uniéndose al complejo del receptor de benzodiacepinas y modulando el complejo macromolecular del canal de cloruro del receptor GABA A. Esta interacción mejora los efectos inhibitorios del GABA, lo que lleva a efectos sedantes, ansiolíticos, relajantes musculares y anticonvulsivos. La modulación del receptor GABA A es responsable de las propiedades farmacológicas de la zopiclona .

Compuestos Similares:

Zaleplón: Otro agente hipnótico no benzodiacepínico, conocido por su inicio rápido y corta duración de acción.

Zolpidem: Un hipnótico no benzodiacepínico con un mecanismo de acción similar pero una estructura química diferente.

Singularidad de la Zopiclona: Zopiclona es única debido a su estructura química distintiva como ciclopirrolona, lo que la diferencia de otros hipnóticos no benzodiacepínicos. Su perfil farmacocinético equilibrado, que incluye una absorción rápida y una vida media moderada, la hace efectiva para el tratamiento a corto plazo del insomnio sin efectos residuales significativos al día siguiente .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Efficacy in Insomnia Treatment

Benzodiazepines

Zopiclone demonstrates comparable efficacy to benzodiazepines in improving sleep parameters (e.g., sleep onset latency, total sleep duration) but with nuanced differences:

- Flurazepam (15–30 mg) : In a double-blind trial, this compound 7.5 mg showed similar sleep improvement but caused fewer residual daytime effects (e.g., drowsiness) and less disruption to sleep architecture .

- Nitrazepam (5–10 mg) : Patients reported a preference for this compound due to reduced "hangover" effects, though both drugs showed equivalent efficacy in reducing nighttime awakenings .

- Flunitrazepam (2 mg): Paradoxically, patients preferred flunitrazepam over this compound despite comparable hypnotic effects, possibly due to faster perceived symptom relief .

Non-Benzodiazepine Z-Drugs

- Zolpidem: Limited direct comparisons exist, but this compound exhibits a broader receptor subtype interaction (α₁, α₂, α₃, α₅ GABAₐ subunits) compared to zolpidem’s α₁ selectivity. This may explain this compound’s longer half-life (5–6 hours vs. zolpidem’s 2–3 hours) and residual anxiolytic effects .

Trazodone

In nursing home populations, this compound and trazodone showed similar rates of injurious falls (hazard ratio [HR] 1.15, 95% CI 0.90–1.48) and all-cause mortality (HR 0.96, 95% CI 0.79–1.16), suggesting neither drug is safer for elderly patients .

Pharmacokinetic and Metabolic Profiles

| Parameter | This compound | Flurazepam | Zolpidem |

|---|---|---|---|

| Bioavailability | ~75% | ~85% | ~70% |

| Half-Life (hours) | 5–6 | 40–250 (active metabolites) | 2–3 |

| Metabolic Pathways | CYP3A4, CYP2C8 | CYP3A4, CYP2C19 | CYP3A4, CYP2C9 |

| Active Metabolites | N-oxide, N-desmethyl | Hydroxyethyl flurazepam | None |

Its metabolites contribute to prolonged effects in patients with hepatic impairment .

Receptor Interactions and Mechanism

This compound binds to a novel allosteric site on GABAₐ receptors distinct from benzodiazepines. Key findings:

- Benzodiazepine Antagonism : Unlike diazepam, this compound’s binding is unaffected by GABA or chloride ions. However, mutations at α₁-subunit histidine 101 reduce affinity for both this compound and benzodiazepines, suggesting overlapping interactions .

- Subunit Selectivity : this compound shows higher efficacy at γ₂-containing receptors compared to γ₃, unlike flunitrazepam, which exhibits marked γ₂ preference .

Actividad Biológica

Zopiclone is a non-benzodiazepine hypnotic agent commonly prescribed for the treatment of insomnia. Its pharmacological profile, biological activity, and clinical implications have been the subject of extensive research. This article examines the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, effects on sleep architecture, and potential side effects.

This compound primarily exerts its effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. It binds selectively to the GABA_A receptor complex, enhancing the inhibitory effects of GABA, which is the primary neurotransmitter responsible for inducing sleep and reducing neuronal excitability.

- GABA_A Receptor Modulation : this compound binds to a specific site on the GABA_A receptor, increasing the frequency of chloride channel opening when GABA binds to its site. This results in hyperpolarization of neurons, leading to sedative effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity:

| Parameter | Value |

|---|---|

| Absorption | Rapid absorption (Tmax: 1-2 hours) |

| Bioavailability | Approximately 80% |

| Volume of distribution | 0.4 L/kg |

| Protein binding | 45-80% |

| Metabolism | Hepatic (CYP3A4 and CYP2E1) |

| Half-life | 5-7 hours |

| Excretion | Renal (primarily as metabolites) |

This compound's rapid absorption and relatively short half-life make it effective for inducing sleep without prolonged sedation.

Effects on Sleep Architecture

Research has shown that this compound affects various stages of sleep:

- Sleep Latency : Zopiclone significantly reduces sleep latency, allowing patients to fall asleep faster.

- Total Sleep Time : In clinical studies, this compound has been associated with an increase in total sleep time compared to placebo.

- Sleep Stages : While zopiclone can enhance non-REM sleep, it may also suppress REM sleep during the initial cycles. However, this effect tends to normalize with continued use.

Case Study: Efficacy in Insomnia Treatment

A randomized controlled trial involving 120 participants with chronic insomnia demonstrated that this compound significantly improved sleep quality compared to placebo. The study reported:

Q & A

Basic Research Questions

Q. How should researchers design controlled pharmacokinetic studies to evaluate zopiclone's detection windows in biological matrices like oral fluid (OF) and blood?

- Methodological Answer : Use a crossover design with standardized dosing (e.g., 7.5 mg) and frequent sampling intervals (e.g., 0–24 hours post-administration). Simultaneously collect OF and plasma samples to compare concentration ratios and detection limits. Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification, ensuring calibration curves cover expected ranges (e.g., 0.01–1.0 µg/g) . Include performance metrics like limit of quantification (LOQ) and validate assays per FDA/EMA guidelines.

Q. What statistical approaches are recommended for analyzing trends in this compound misuse using addictovigilance data?

- Methodological Answer : Combine longitudinal prescription databases (e.g., Medic'AM) with case reports from national surveillance networks (e.g., French Addictovigilance Network). Apply chi-squared tests to assess changes in misuse prevalence and Student’s t-tests for mean comparisons between periods. Use R or Python for time-series analysis to correlate prescription volumes with misuse rates. Adjust for confounders like polypharmacy using multivariate regression .

Q. How can researchers reconcile contradictions between early clinical trials (showing low morbidity) and recent data on this compound's dependence potential?

- Methodological Answer : Conduct systematic reviews with meta-analyses, stratifying studies by era (pre-2000 vs. post-2010). Use GRADE criteria to evaluate evidence quality. Investigate confounding factors in older trials, such as shorter observation periods or exclusion of high-risk populations. Validate findings with longitudinal cohort studies tracking withdrawal symptoms (e.g., anxiety, tremors) and prescription patterns .

Advanced Research Questions

Q. What experimental designs are optimal for assessing this compound's impact on psychomotor performance in driving simulations?

- Methodological Answer : Implement double-blind, placebo-controlled trials with standardized driving tasks (e.g., highway driving tests). Measure outcomes like lane deviation and reaction time. Correlate performance scores with this compound concentrations in OF or blood using linear mixed-effects models. Include covariates such as age, prior substance use, and CYP3A4 metabolic activity .

Q. How can the Fatal Toxicity Index (FTI) be applied to compare this compound's lethality with other sedatives?

-

Methodological Answer : Calculate FTI as:

Use autopsy data (e.g., this compound concentrations ≥0.80 µg/g) and national prescription registries. Compare FTIs with benzodiazepines or Z-drugs using ANOVA. Address limitations, such as postmortem redistribution, by validating blood concentrations with antemortem pharmacokinetic models .

Q. What advanced analytical techniques are suitable for enantioselective quantification of this compound in forensic samples?

- Methodological Answer : Employ chiral chromatography (e.g., CHIRALPAK AD column) with LC-MS/MS to resolve this compound enantiomers. Validate methods using rat brain or human plasma matrices. Report enantiomeric ratios and assess pharmacokinetic differences (e.g., brain penetration). Cross-validate with GC-MS for forensic reliability .

Q. How should researchers design case-crossover studies to evaluate this compound's association with injurious road traffic collisions (RTCs)?

- Methodological Answer : Link national health registries (e.g., Swedish driver databases) with RTC reports. Define hazard periods (e.g., 0–6 hours post-dose) and control periods (e.g., same time on prior days). Use conditional logistic regression to estimate odds ratios, adjusting for confounders like alcohol co-ingestion. Stratify by dosing frequency (new vs. frequent users) .

Q. Data Contradiction Analysis

Q. How to address discrepancies between this compound's purported safety in monointoxications vs. polypharmacy fatalities?

- Methodological Answer : Perform toxicological reanalysis of autopsy cases to distinguish this compound’s sole contribution from synergistic effects (e.g., with opioids). Use mechanistic toxicokinetic models to estimate this compound’s fractional toxicity in mixed overdoses. Compare median lethal doses (LD50) in animal studies with human postmortem data .

Q. Tables for Methodological Reference

Table 1: Key Parameters for FTI Calculation

| Parameter | Definition | Example Value | Source |

|---|---|---|---|

| DDD for this compound | Assumed daily maintenance dose | 7.5 mg | |

| Fatal intoxication threshold | Median blood concentration | 0.80 µg/g |

Table 2: Analytical Techniques for this compound Quantification

| Technique | Matrix | LOQ | Application |

|---|---|---|---|

| LC-MS/MS | Plasma, OF | 0.01 µg/g | Pharmacokinetic studies |

| Chiral LC-MS/MS | Brain tissue | 0.05 µg/g | Enantioselective analysis |

Propiedades

IUPAC Name |

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBSUAFBMRNDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041155 | |

| Record name | Zopiclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zopiclone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>58.3 [ug/mL] (The mean of the results at pH 7.4), 8.85e-01 g/L | |

| Record name | SID866104 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Zopiclone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zopiclone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Zopiclone exerts its action by binding on the benzodiazepine receptor complex and modulation of the GABABZ receptor chloride channel macromolecular complex. Both zopiclone and benzodiazepines act indiscriminately at the benzodiazepine binding site on α1, α2, α3 and α5 GABAA containing receptors as full agonists causing an enhancement of the inhibitory actions of GABA to produce the therapeutic (hypnotic and anxiolytic) and adverse effects of zopiclone. | |

| Record name | Zopiclone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

43200-80-2 | |

| Record name | Zopiclone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43200-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zopiclone [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043200802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zopiclone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | zopiclone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zopiclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zopiclone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOPICLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03A5ORL08Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zopiclone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178 °C | |

| Record name | Zopiclone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zopiclone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.